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Compound of Interest

Compound Name: julibrine II

Cat. No.: B1673159 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The genus Albizia, a source of diverse and structurally complex alkaloids, has garnered

significant interest in ethnopharmacology and modern drug discovery. However, the potential

toxicity of these compounds necessitates a thorough and comparative evaluation to guide

future research and development. This guide provides a comprehensive comparison of the

toxicity of Julibrine II and other prominent Albizia alkaloids, supported by available

experimental data.

Executive Summary
This guide synthesizes the current toxicological data on key alkaloids isolated from Albizia

species, with a particular focus on Julibrine II. While quantitative toxicity data for Julibrine II
remains limited, this document compiles available information and contrasts it with the more

extensively studied budmunchiamines and various Albizia saponins. The primary objective is to

present a clear, data-driven comparison to aid in the risk assessment and therapeutic potential

evaluation of these natural compounds.

Comparative Toxicity of Albizia Alkaloids
The toxicity of alkaloids derived from Albizia species varies significantly depending on their

chemical structure. The available data, primarily from in vitro cytotoxicity and in vivo acute

toxicity studies, is summarized below.
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Quantitative Toxicity Data
Compound/Ext
ract

Assay Type Test System Result Reference

Julibrine II Cardiac Effect Not Specified
Arrhythmia-

inducing action
[1][2]

Budmunchiamine

Alkaloids (from

A. gummifera)

Brine Shrimp

Lethality Assay

Artemia salina

larvae

LC50 < 100

µg/mL
[3]

5,14-

dimethylbudmun

chiamine L1 &

Budmunchiamine

analog 3

Cytotoxicity

Assay

VERO cells

(mammalian

kidney

fibroblasts)

Moderately toxic [4][5]

Hydroxylated

Budmunchiamine

analogs 2 & 4

Cytotoxicity

Assay

VERO cells

(mammalian

kidney

fibroblasts)

Weakly cytotoxic

Saponin-rich

fraction of A.

lebbeck

MTT Assay

MCF-7 human

breast cancer

cells

IC50 = 1 µg/mL
Not found in

search results

Ethanolic stem

bark extract of A.

coriaria

Acute Oral

Toxicity
Wistar albino rats

LD50 = 2000

mg/kg

Seed methanolic

extracts of

various Albizia

species

Acute

Intraperitoneal

Toxicity

Mice
LD50 values vary

by species

Note: Direct quantitative toxicity data (LD50 or IC50 values) for Julibrine II is not readily

available in the reviewed literature. Its primary reported toxic effect is the induction of cardiac

arrhythmias.
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In-Depth Toxicological Profiles
Julibrine II
Julibrine II is a pyridoxine (vitamin B6) analog, and its toxic action is believed to stem from its

ability to antagonize the effects of this essential vitamin. Pyridoxine is a crucial cofactor for

enzymes involved in the synthesis of neurotransmitters. The most significant reported

toxicological concern for Julibrine II is its cardiotoxicity, specifically its potential to induce

arrhythmias. However, dose-response data and detailed mechanistic studies on its cardiotoxic

effects are currently lacking in the public domain.

Budmunchiamines
The budmunchiamine family of macrocyclic spermine alkaloids has demonstrated a range of

biological activities, including antimicrobial and cytotoxic effects.

Cytotoxicity: Studies on budmunchiamines isolated from Albizia schimperiana have shown

that the non-hydroxylated forms, such as 5,14-dimethylbudmunchiamine L1 and a related

analog, exhibit moderate cytotoxicity against mammalian kidney fibroblasts (VERO cells). In

contrast, their hydroxylated counterparts are significantly less toxic.

General Toxicity: A brine shrimp lethality assay on budmunchiamines from Albizia gummifera

indicated significant toxicity, with LC50 values below 100 µg/mL. The brine shrimp assay is a

general screen for toxicity and often correlates with cytotoxic activity.

Albizia Saponins (Julibrosides)
Saponins, particularly triterpenoid saponins known as julibrosides from Albizia julibrissin, have

been extensively studied for their cytotoxic properties. These compounds have shown potent

activity against various human cancer cell lines. While their primary investigation has been in

the context of anticancer activity, this cytotoxicity indicates a potential for broader cellular

toxicity.

Signaling Pathways and Mechanisms of Toxicity
Julibrine II: Pyridoxine Antagonism
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The proposed mechanism of toxicity for Julibrine II involves the disruption of metabolic

pathways dependent on pyridoxal phosphate (the active form of vitamin B6). This can interfere

with the synthesis of key neurotransmitters like GABA, dopamine, and serotonin. The

cardiotoxic effects may be a downstream consequence of this disruption on cardiac

electrophysiology.

Caption: Proposed mechanism of Julibrine II toxicity.

Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and

validation of toxicological findings.

Acute Oral Toxicity Testing (Adapted from OECD
Guideline 423)
This method is used to determine the median lethal dose (LD50) of a substance after a single

oral administration.

Test Animals: Healthy, young adult rodents (e.g., Wistar albino rats), typically females, are

used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.

Housing and Feeding: Animals are housed in standard cages with controlled temperature,

humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad

libitum, with fasting overnight before dosing.

Dose Administration: The test substance is administered orally by gavage in a single dose.

The volume administered is based on the animal's body weight.

Procedure: A stepwise procedure is followed, usually starting with a dose of 300 mg/kg. The

outcome of the first animal (survival or death) determines the dose for the next animal

(higher or lower). This continues until a clear outcome is observed, allowing for the

estimation of the LD50.

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in

skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.
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Pathology: At the end of the observation period, all surviving animals are euthanized, and a

gross necropsy is performed.

Brine Shrimp Lethality Assay
This is a simple, rapid, and low-cost bioassay for screening the cytotoxicity of chemical

compounds.

Hatching of Brine Shrimp:Artemia salina eggs are hatched in artificial seawater (3.8% NaCl

in distilled water) under constant aeration and illumination for 48 hours.

Preparation of Test Solutions: The test compound is dissolved in a suitable solvent (e.g.,

DMSO) and then diluted with artificial seawater to the desired concentrations (e.g., 10, 100,

1000 µg/mL).

Exposure: Ten to fifteen nauplii (brine shrimp larvae) are transferred into each test tube

containing the test solutions. A control group with the solvent and a blank with only seawater

are also included.

Incubation and Observation: The test tubes are kept under illumination for 24 hours. After

this period, the number of dead nauplii in each tube is counted.

Data Analysis: The percentage of mortality is calculated for each concentration, and the

LC50 (lethal concentration for 50% of the population) is determined using probit analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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